[2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate
Overview
Description
[2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a phenyl group, and a carbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate involves multiple steps. One common method includes the alkylation of 4-phenyl-2-pyrrolidone with haloacetamide in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide, followed by cyclization . Another approach uses chloroacetonitrile under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and behavior, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide
Uniqueness
Compared to similar compounds, [2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]hydrazinylidene]methyl]phenyl] N,N-dimethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-26(2)23(30)32-19-10-9-16(11-20(19)31-3)13-24-25-21(28)15-27-14-18(12-22(27)29)17-7-5-4-6-8-17/h4-11,13,18H,12,14-15H2,1-3H3,(H,25,28)/b24-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZXYVRLJREKK-ZMOGYAJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2CC(CC2=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2CC(CC2=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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